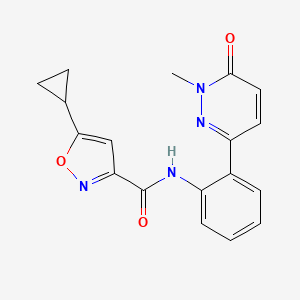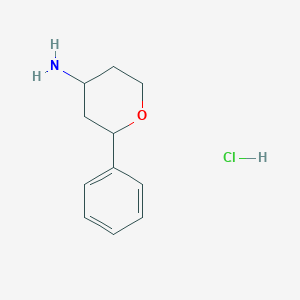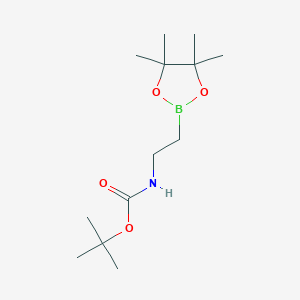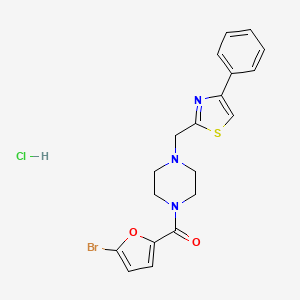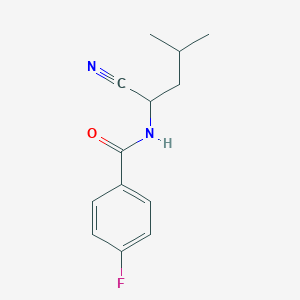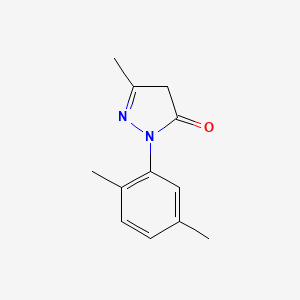
1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically involve providing the IUPAC name, molecular formula, and structural formula of the compound. The compound’s appearance and odor would also be described.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. This could include the starting materials, reagents, and conditions used in the synthesis.Molecular Structure Analysis
This involves analyzing the structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions (such as heat or light), and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Tautomerism and Structural Analysis
The compound, as part of the NH-pyrazole family, has been studied for its tautomerism and structural properties. NH-pyrazoles like 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one exhibit unique tautomerism, where compounds with a phenol residue can form complex hydrogen bond patterns, stabilizing specific tautomeric forms. This phenomenon is significant in understanding molecular structures and interactions in various chemical and biological systems (Cornago et al., 2009).
Fluorescent Properties
A series of 1,3,5-triaryl-2-pyrazolines, related to 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, has been synthesized and found to exhibit fluorescence properties. These compounds, especially when bearing homologous alkoxy groups, demonstrate blue-region fluorescence under ultraviolet radiation. This finding is pivotal for applications in optical materials and sensors, where fluorescent properties are leveraged for detection and signaling mechanisms (Hasan et al., 2011).
Antimicrobial and Anticancer Agents
New derivatives of pyrazole, incorporating 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one structure, have been synthesized with potential antimicrobial and anticancer activities. These compounds have been evaluated in vitro for their effectiveness against various microbial strains and cancer cell lines, showing promising results as therapeutic agents (Hafez et al., 2016).
Electrochemical Synthesis and Applications
The electrochemically catalyzed N-N coupling and ring cleavage reactions of 1H-pyrazoles, including 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, lead to the synthesis of new heterocyclic compounds. This method demonstrates an efficient pathway for creating novel compounds with potential applications in pharmaceuticals and material sciences (Zandi et al., 2021).
Dyeing Properties and Applications
1,3,5-Triaryl-2-pyrazolines, structurally related to 1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one, have been synthesized and their dyeing properties explored. These compounds, particularly azo and bisazo dyes derived from pyrazolones, show significant potential in textile dyeing, offering a spectrum of colors and fastness properties. Such studies contribute to the development of new dyes with enhanced performance and environmental compatibility (Bagdatli & Ocal, 2012).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.
Direcciones Futuras
This involves discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its behavior, and how it could be modified to enhance its properties.
I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help. 😊
Propiedades
IUPAC Name |
2-(2,5-dimethylphenyl)-5-methyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-5-9(2)11(6-8)14-12(15)7-10(3)13-14/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJKWZAGPAFYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

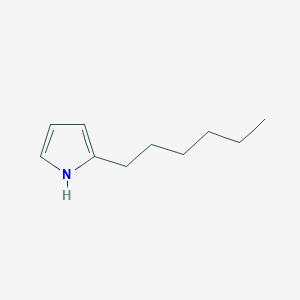
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-nitropyridine-4-carboxylic acid](/img/structure/B2884551.png)
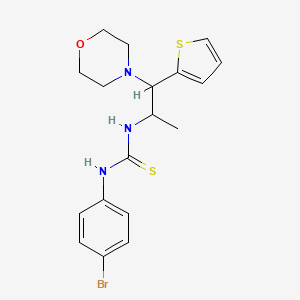
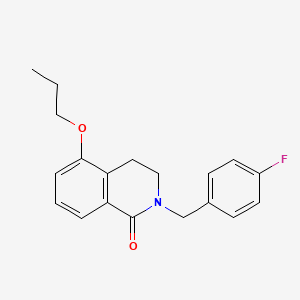
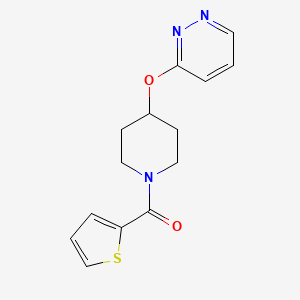
![2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2884557.png)
![6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2884558.png)
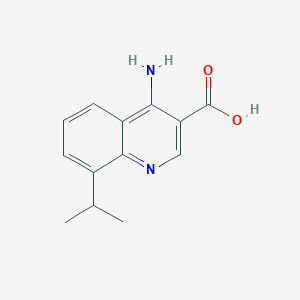
![(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2884560.png)
